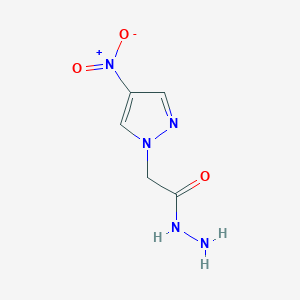
rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans: is a cyclobutane derivative characterized by the presence of a bromomethyl group and a tert-butoxy group in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans typically involves the bromination of a suitable cyclobutane precursor. One common method is the bromination of 1-(hydroxymethyl)-3-(tert-butoxy)cyclobutane using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property is exploited in various applications, including drug design and enzyme inhibition studies. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3-(tert-butoxy)cyclobutane: Similar structure but different stereochemistry.
1-(Chloromethyl)-3-(tert-butoxy)cyclobutane: Similar structure with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-3-(tert-butoxy)cyclobutane: Similar structure with a hydroxyl group instead of bromine.
Uniqueness: rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its cis or other isomeric forms.
Eigenschaften
CAS-Nummer |
2763741-30-4 |
|---|---|
Molekularformel |
C9H17BrO |
Molekulargewicht |
221.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



